

Chemical structure and properties of Relugolix

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Compound of Interest

Compound Name: Relugolix

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Relugolix: A Comprehensive Technical Guide

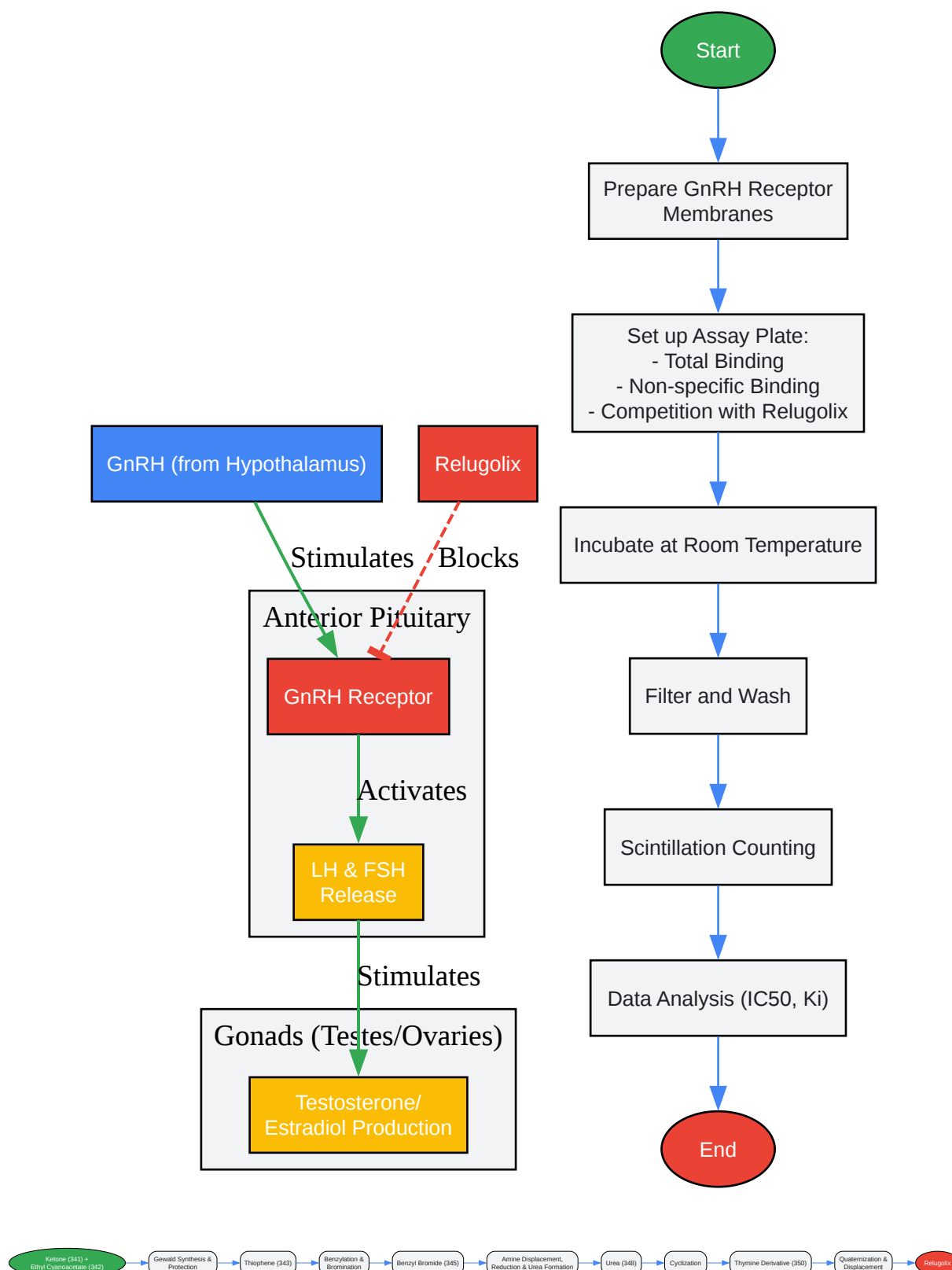
For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix is an orally active, non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It has been approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[1] By competitively blocking GnRH receptors in the pituitary gland, **Relugolix** effectively reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant suppression of downstream sex hormone production, namely testosterone in men and estradiol in women.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and synthesis of **Relugolix**, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Relugolix, with the chemical name 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea, is a complex heterocyclic compound. Its structure is characterized by a thieno[2,3-d]pyrimidine-2,4-dione core, substituted with a 2,6-difluorobenzyl group, a dimethylaminomethyl group, a 6-methoxypyridazinyl group, and a phenyl-methoxyurea moiety.



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